Somatostatin 1-28

Description

Historical Context of Somatostatin (B550006) Discovery

The history of somatostatin discovery dates back to the late 1960s and early 1970s. Researchers, notably Krulich et al. in 1968, identified an endogenous factor in hypothalamic extracts that inhibited the release of growth hormone from the rat anterior pituitary. guidetopharmacology.orgkarger.comwjgnet.com This factor was initially referred to as growth hormone-release inhibiting hormone (GH-RIH) or somatotropin-release inhibiting factor (SRIF). karger.comnih.govptbioch.edu.pl In 1973, Brazeau et al. successfully isolated and characterized this tetradecapeptide from ovine hypothalami, determining its amino acid sequence and proposing the name somatostatin. karger.comnih.govresearchgate.netcapes.gov.br

Endogenous Forms of Somatostatin

Somatostatin is derived from a larger precursor protein, preprosomatostatin, which is a 116-amino acid polypeptide. guidetopharmacology.orgnih.govresearchgate.netdrugbank.com This precursor undergoes enzymatic cleavage to form a 92-amino acid intermediate, prosomatostatin (B1591216). guidetopharmacology.orgnih.gov Prosomatostatin is then differentially processed in a tissue-specific manner to yield the two main biologically active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). guidetopharmacology.orgnih.govresearchgate.netmdpi.com

SST-14 is the originally discovered and most widely studied form of somatostatin. guidetopharmacology.orgkarger.comnih.govontosight.ai It is a cyclic peptide composed of 14 amino acids with a disulfide bridge between cysteine residues at positions 3 and 14. nih.goviscabiochemicals.com

The amino acid sequence of SST-14 is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. nih.goviscabiochemicals.com This form is particularly predominant in the hypothalamus and amygdala, as well as in enteric neurons and peripheral nerves. guidetopharmacology.orgnih.gov

SST-28 is another major endogenous form of somatostatin, consisting of 28 amino acids. guidetopharmacology.orgresearchgate.netnih.gov It is an N-terminally extended peptide that contains the full sequence of SST-14 at its C-terminus, with an additional 14 amino acids at the N-terminal end. guidetopharmacology.orgnih.govresearchgate.netrtrn.net SST-28 is generated from the same prosomatostatin precursor as SST-14 through alternative proteolytic cleavage. nih.govresearchgate.net

While both isoforms share considerable overlap in their activities, their relative abundance varies depending on the tissue. guidetopharmacology.orgnih.gov SST-28 is the major final product in gastrointestinal D-cells and is more prominent in the retina and intestinal mucosal cells compared to SST-14. nih.govresearchgate.netmdpi.com The differential processing of prosomatostatin into either SST-14 or SST-28 is influenced by tissue-specific expression of processing enzymes. guidetopharmacology.org

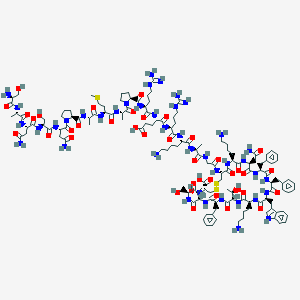

The amino acid sequence of human SST-28 is: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. The C-terminal 14 amino acids (starting from Alanine at position 15) correspond to the sequence of SST-14.

Somatostatin-14 (SST-14)

Broad Biological Relevance in Vertebrate Systems

Somatostatin, including both SST-14 and SST-28, plays a broad and essential role in regulating numerous physiological processes across various vertebrate systems. Its primary function is inhibitory, acting through binding to a family of G protein-coupled receptors known as somatostatin receptors (SSTRs), of which there are five subtypes (SSTR1-SSTR5). wikipedia.orgfrontiersin.orgguidetopharmacology.orgontosight.aielifesciences.org

In the endocrine system , somatostatin is a key regulator, inhibiting the secretion of a wide array of hormones. In the anterior pituitary gland, it inhibits the release of growth hormone (GH) and thyroid-stimulating hormone (TSH). wikipedia.orgguidetopharmacology.orgkarger.commdpi.com In the pancreas, somatostatin, particularly released from delta cells, acts in a paracrine manner to inhibit the secretion of insulin (B600854) and glucagon (B607659) from beta and alpha cells, respectively, thereby influencing glucose homeostasis. wikipedia.orgclevelandclinic.orgfrontiersin.orgguidetopharmacology.orgmdpi.commdpi.com

The gastrointestinal system is another major site of somatostatin production and action. wikipedia.orgclevelandclinic.orgfrontiersin.orgmdpi.com Somatostatin released from D cells in the stomach, duodenum, and pancreatic islets inhibits the release of numerous gastrointestinal hormones, including gastrin, secretin, motilin, and cholecystokinin (B1591339). wikipedia.orgclevelandclinic.orgdrugbank.commdpi.comresearchgate.netteachmephysiology.com It also reduces gastric acid secretion, decreases the rate of gastric emptying, and affects intestinal motility and blood flow. wikipedia.orgclevelandclinic.orgdrugbank.commdpi.comresearchgate.netteachmephysiology.com

In the nervous system , somatostatin functions as a neurotransmitter and neuromodulator. wikipedia.orgclevelandclinic.orgptbioch.edu.platsbio.com It is widely distributed throughout the central and peripheral nervous systems. karger.comatsbio.com Somatostatin can modulate neurotransmission, influence neuronal activity, and is implicated in processes such as learning, memory formation, and pain perception. clevelandclinic.orgptbioch.edu.pl

While both SST-14 and SST-28 exhibit overlapping activities and bind to SSTRs, there can be differences in their potency and receptor subtype selectivity. For instance, SSTR5 exhibits a higher binding affinity for SST-28 compared to SST-14. nih.gov These differences in receptor affinity and tissue distribution contribute to the distinct, yet often overlapping, physiological roles of the two major somatostatin isoforms.

Here is a summary of some key characteristics of SST-14 and SST-28:

| Feature | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) |

| Amino Acid Count | 14 | 28 |

| Structure | Cyclic peptide with Cys3-Cys14 disulfide bond | N-terminally extended peptide containing SST-14 at C-terminus |

| Precursor | Prosomatostatin | Prosomatostatin |

| Processing | Tissue-specific enzymatic cleavage | Tissue-specific enzymatic cleavage |

| Predominant Location | Hypothalamus, Amygdala, Enteric Neurons, Peripheral Nerves guidetopharmacology.orgnih.gov | Gastrointestinal D-cells, Retina, Intestinal Mucosal Cells nih.govresearchgate.netmdpi.com |

| SSTR5 Affinity | Lower affinity compared to SST-28 nih.gov | Higher affinity compared to SST-14 nih.gov |

| Biological Activity | Inhibitory effects on hormone secretion, neurotransmission, etc. wikipedia.orgclevelandclinic.orgfrontiersin.org | Inhibitory effects on hormone secretion, neurotransmission, etc. wikipedia.orgclevelandclinic.orgfrontiersin.org |

Further research findings highlight the differential effects of SST-14 and SST-28. For example, SST-28 has been shown to have a greater suppressive effect on insulin secretion in the pancreas than SST-14. capes.gov.br Studies have also investigated the distribution of SST-28(1-12), a peptide derived from the N-terminus of SST-28, in different tissues. nih.gov

Properties

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYTXJNZMFRSLX-DFTNLTQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H207N41O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3148.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Somatostatin 28 Biosynthesis and Post Translational Processing

Gene Expression and Preprosomatostatin Synthesis

The biosynthesis of somatostatin (B550006), including the Somatostatin-28 form, is initiated by the transcription of the somatostatin gene (SST) genecards.orgnih.gov. In humans, the SST gene is located on chromosome 3 at position 3q28 guidetopharmacology.org. This gene encodes a primary translation product known as preprosomatostatin guidetopharmacology.orgcpu-bioinfor.org. Preprosomatostatin is a precursor protein typically consisting of 116 amino acids in mammals guidetopharmacology.orgcpu-bioinfor.org.

Preprosomatostatin contains a signal peptide sequence at its N-terminus, which is approximately 24 amino acids long guidetopharmacology.org. This signal peptide is crucial for directing the nascent protein into the endoplasmic reticulum, a key step in its entry into the secretory pathway guidetopharmacology.org.

Enzymatic Cleavage of Preprosomatostatin to Prosomatostatin (B1591216)

Following the synthesis of preprosomatostatin and its translocation into the endoplasmic reticulum, the signal peptide is cleaved off by signal peptidases. This proteolytic cleavage event transforms the 116-amino acid preprosomatostatin into a smaller, 92-amino acid intermediate called prosomatostatin guidetopharmacology.orgcpu-bioinfor.org. Prosomatostatin serves as the direct precursor for the biologically active forms of somatostatin, including Somatostatin-14 and Somatostatin-28 guidetopharmacology.orgcpu-bioinfor.org.

Differential Processing of Prosomatostatin to Somatostatin-14 and Somatostatin-28

Prosomatostatin undergoes further enzymatic processing through endoproteolytic cleavage to generate the two main active forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) cpu-bioinfor.orgdrugbank.com. SST-28 is an N-terminally extended version of SST-14 cpu-bioinfor.org. This differential processing is a critical regulatory step that determines the relative abundance of each somatostatin form in different tissues guidetopharmacology.orgoup.com.

The cleavage of prosomatostatin involves specific processing enzymes. Studies have described an enzyme named SS-28 convertase, found in the rat cortex, capable of converting a precursor peptide into SS-28 (1-12) and SS-14 pancreapedia.org. The presence or absence of specific processing enzymes in different cell types is thought to contribute to the tissue-specific synthesis of SST-14 and SST-28 guidetopharmacology.org. The processing can involve both monobasic and dibasic cleavage sites within the prosomatostatin sequence acs.orgnih.gov.

Tissue-Specific Processing Pathways

The relative production of Somatostatin-14 and Somatostatin-28 from prosomatostatin is highly dependent on the tissue in which the processing occurs guidetopharmacology.orgoup.com. This differential processing leads to variations in the predominant somatostatin form found in different organs and regions of the body guidetopharmacology.orgoup.com.

Central Nervous System (CNS)

In the central nervous system, somatostatin is widely distributed and acts as a neurotransmitter and neuromodulator guidetopharmacology.orgclevelandclinic.orgnih.gov. While both SST-14 and SST-28 are found in the CNS, their relative proportions can vary depending on the specific brain region guidetopharmacology.org. For example, SST-14 has been reported as the predominant form in areas like the hypothalamus and amygdala guidetopharmacology.org. Equal amounts of the two forms have been found in the median eminence guidetopharmacology.org. This suggests that the enzymatic machinery for prosomatostatin processing can differ even within the CNS, leading to region-specific profiles of somatostatin peptides.

Pancreas

In the pancreas, somatostatin is produced by the delta (δ) cells located in the islets of Langerhans drugbank.comclevelandclinic.orgbachem.com. Somatostatin released from pancreatic D cells inhibits the secretion of insulin (B600854) and glucagon (B607659), playing a crucial role in glucose homeostasis guidetopharmacology.orgdrugbank.comclevelandclinic.org. In the pancreas, Somatostatin-14 is generally considered the major final product processed from prosomatostatin nih.gov. Immunocytochemical studies have shown that D cells in the pancreas stain with antisera recognizing epitopes in both Somatostatin-14 and its precursors, indicating the presence of SST-14, prosomatostatin, and potentially SST-28 as an intermediate nih.gov. However, the predominant pathway in pancreatic D cells leads to the production of SST-14 nih.gov.

The differential localization of SST-28 and SST-14 in different cells within the pancreas and GI tract implies that these two forms may serve distinct functions nih.gov.

Other Endocrine Tissues

While SS-14 is the predominant form in the hypothalamus and pancreatic δ-cells, SS-28 is the major final product in gastrointestinal D-cells. mdpi.commdpi.com Approximately 65% of circulating somatostatin is estimated to be secreted by gastrointestinal D-cells, with about 30% originating from the central nervous system and 5% from pancreatic δ-cells. mdpi.com SS-28 represents over 50% of the somatostatin content in the small intestine. bachem.com

Immunoreactive SS-14 and SS-28 have also been detected in the adrenal glands of rats, specifically in the zona glomerulosa and medulla. nih.gov However, in situ hybridization studies did not reveal somatostatin mRNA in these adrenal regions, suggesting that the somatostatin peptides found there might be taken up rather than produced locally. nih.gov

Developmental Regulation of Somatostatin Gene Expression

The expression of the somatostatin gene is subject to developmental regulation, exhibiting region-specific patterns in different tissues. Studies in rats have shown distinct patterns of somatostatin mRNA levels during development in various brain regions and the stomach. oup.comnih.govnih.govoup.com

In the brainstem and cerebellum, somatostatin mRNA levels peak early in development, between prenatal day 21 and postnatal day 8, and subsequently decline. oup.comnih.govoup.com In contrast, the hypothalamus and cortex show a progressive increase in somatostatin mRNA during development, with peak levels occurring later, between postnatal days 13 and 82. oup.comnih.govoup.com The stomach and olfactory bulb exhibit low somatostatin mRNA levels early in development, which then rise late in development (postnatal days 13 to 82). oup.comnih.govoup.com

These findings indicate differential expression of the somatostatin gene during development in different regions, suggesting complex regulatory mechanisms are in place. oup.comnih.govnih.gov Factors such as methylation, polymorphisms in the promoter region, and the activity of various transcription factors, including pancreas/duodenum homeobox protein (PDX)1 and paired box protein (PAX)6, are known to pretranslationally regulate somatostatin content. mdpi.com Extracellular factors and signaling pathways also contribute to the regulation of somatostatin expression. mdpi.com

Intracellular Trafficking and Secretion of Somatostatin-28

Following biosynthesis and post-translational processing, SS-28 undergoes intracellular trafficking and storage before secretion.

Storage in Secretory Granules

Both SS-14 and SS-28 are stored in secretory granules within the producing cells. mdpi.com These granules serve as storage compartments for the mature peptides prior to their regulated release. escholarship.org The process of prohormone processing, including the cleavage of prosomatostatin, is understood to occur within these secretory granules as they mature. rupress.orgoup.com

Studies investigating intracellular trafficking have provided evidence for the sorting of secretory proteins into distinct compartments within the secretory pathway. nih.gov This sorting event is suggested to occur late in the Golgi complex or after proteins exit this organelle. nih.gov

Regulation of Secretion by Physiological Stimuli

The secretion of SS-28, like that of SS-14, is a regulated process influenced by various physiological stimuli. mdpi.com These stimuli include dietary components such as amino acids, glucose, and fat. mdpi.comderangedphysiology.com The adrenergic and muscarinic systems also play a role in regulating somatostatin secretion. mdpi.com

Elevations in plasma SS-28 levels have been observed during nutrient absorption, particularly after fat ingestion. nih.govjci.org Research has demonstrated that these postprandial elevations in SS-28 can attenuate insulin secretion, suggesting a physiological role for SS-28 as a modulator of nutrient-stimulated insulin release. nih.govjci.org

Other factors known to stimulate somatostatin release include acidic duodenal pH, and various hormones such as gastrin, cholecystokinin (B1591339), secretin, gastric inhibitory polypeptide (GIP), vasoactive intestinal peptide (VIP), insulin, and glucagon. derangedphysiology.com Conversely, α-agonists, muscarinic agonists, vagal tone, and fasting have been shown to inhibit somatostatin release. derangedphysiology.com

The release of somatostatin from pancreatic δ-cells, which primarily secrete SS-14 but also produce SS-28, is a calcium-dependent process involving exocytosis of secretory granules. escholarship.org Factors released by neighboring cells, such as GABA and urocortin-3 from beta-cells, can amplify glucose-induced effects on δ-cell electrical activity and somatostatin secretion. escholarship.org

The interaction of SS-28 with its receptors, particularly somatostatin receptor subtype 5 (SSTR5), is also linked to intracellular trafficking and the regulation of signaling. mdpi.comoup.com Agonist binding can induce internalization of receptors, and the trafficking patterns can vary depending on the specific agonist and receptor subtype. oup.comnih.gov This dynamic regulation of receptor localization can fine-tune the cellular response to SS-28 and influence hormone secretion. rupress.org

Somatostatin Receptor Sstr System Interaction with Somatostatin 28

Somatostatin (B550006) Receptor Subtypes: SSTR1-SSTR5

There are five known somatostatin receptor subtypes, designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. guidetopharmacology.orgguidetopharmacology.org These subtypes are distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal tract, pancreas, and pituitary gland, exhibiting tissue-specific expression patterns that contribute to the varied physiological roles of somatostatin. turkupetcentre.netnih.govmultispaninc.com

Classification as G Protein-Coupled Receptors (GPCRs)

All five somatostatin receptor subtypes belong to the superfamily of G protein-coupled receptors (GPCRs). turkupetcentre.netguidetopharmacology.orgwalshmedicalmedia.com GPCRs are characterized by their structure, which typically includes seven transmembrane-spanning alpha-helical regions, an extracellular N-terminus, and an intracellular C-terminus. nih.govguidetopharmacology.org Upon binding of a ligand like SST-28, SSTRs undergo conformational changes that facilitate interaction with and activation of intracellular G proteins, primarily Gi proteins, leading to downstream signaling cascades, such as the inhibition of adenylyl cyclase activity. mdpi.comwalshmedicalmedia.com Some SSTR subtypes have also been reported to couple with other G proteins, like Gα14. walshmedicalmedia.com

Genetic Basis and Chromosomal Localization

The five somatostatin receptor subtypes are encoded by distinct genes. eur.nlnih.gov In humans, these genes are located on different chromosomes. The gene for SSTR1 is located on chromosome 14 at band 14q21.1. wikipedia.org The SSTR2 gene is found on chromosome 17 at band 17q25.1. wikipedia.org SSTR3 is located on chromosome 22. SSTR4 is located on chromosome 20. The gene encoding SSTR5 has been mapped to human chromosome 20 at band 20p11.2. nih.gov While the genes for SSTR1, SSTR3, SSTR4, and SSTR5 are intronless, the SSTR2 gene contains an intron and undergoes alternative splicing to produce two variants, SSTR2A and SSTR2B, which differ in their C-terminal tails. guidetopharmacology.orgnih.gov

Somatostatin-28 Binding Kinetics and Receptor Selectivity

Somatostatin-28 and SST-14 are the primary endogenous ligands for SSTRs. guidetopharmacology.org While both peptides can bind to all five receptor subtypes, they exhibit differential binding affinities and selectivity profiles. guidetopharmacology.org

High Affinity Binding to SSTR5

A key characteristic of Somatostatin-28 is its notably higher affinity for the SSTR5 subtype compared to SST-14. turkupetcentre.netnih.govphysiology.org Research indicates that SST-28 binds to SSTR5 with an affinity that can be 10 to 50-fold higher than that of SST-14. nih.govnih.gov For instance, studies have reported EC50 values for SST-28 binding to SSTR5 in the nanomolar range, significantly lower than those observed for SST-14 binding to the same receptor. mdpi.com This preferential high affinity for SSTR5 is a distinguishing feature of SST-28 and underlies its specific roles mediated through this receptor subtype. physiology.org

Binding Profile Across SSTR1-SSTR4

While SSTR5 shows a clear preference for SST-28, the binding profile of SST-28 across the other subtypes (SSTR1, SSTR2, SSTR3, and SSTR4) is different. SST-14 and SST-28 generally bind to SSTR1-SSTR4 with comparable high affinities, typically in the nanomolar range. eur.nlguidetopharmacology.org However, some studies suggest that SSTR4 might have a lower affinity for SST-28 compared to SST-14. guidetopharmacology.org Despite these nuances, the high affinity binding to SSTR5 remains the most prominent selective interaction for SST-28 among the SSTR subtypes.

Competitive Radioligand Binding Methodologies

The binding kinetics and selectivity of Somatostatin-28 for SSTR subtypes are extensively studied using competitive radioligand binding methodologies. guidetopharmacology.orgdiscoverx.comnih.gov This technique involves the use of a radioactive somatostatin analog (radioligand) that binds to the SSTRs. guidetopharmacology.org Unlabeled ligands, such as SST-28 or subtype-selective analogs, are then added in varying concentrations to compete with the radioligand for binding sites on cell membranes or in tissue preparations expressing the receptors. discoverx.comnih.gov By measuring the displacement of the radioligand, researchers can determine the binding affinity (expressed as Ki or IC50 values) of the unlabeled ligand for each receptor subtype. revvity.com Common radioligands used include iodinated forms of somatostatin analogs. nih.gov These studies provide quantitative data on the interaction between SST-28 and the different SSTR subtypes, allowing for the characterization of its binding profile and selectivity. nih.gov

SSTR Subtype Expression Patterns and Anatomical Distribution

The distribution of SSTR subtypes is widespread throughout the body, with distinct expression patterns observed in neuronal tissues, endocrine glands, and various peripheral tissues. This differential localization underlies the diverse actions of somatostatin and its isoforms. guidetopharmacology.orgresearchgate.netresearchgate.net

Neuronal Distribution

SSTRs are extensively expressed in the central nervous system, where somatostatin acts as a neurotransmitter and neuromodulator. guidetopharmacology.orgresearchgate.netptbioch.edu.pl SSTR2 and SSTR4 have been noted to have high expression in brain regions such as the cortex and hippocampus. researchgate.net Studies in rats have indicated the expression of all SSTR subtypes on the surface of GnRH neurons. ptbioch.edu.pl SSTR1, SSTR2, and SSTR4 receptors are present in neurons and are involved in modulating neuronal transmission by affecting neurotransmitter release. nih.gov

Endocrine Gland Expression

Endocrine glands are major targets of somatostatin's inhibitory actions on hormone secretion. SSTR2 and SSTR5 are reported as the predominant subtypes in endocrine tissues. nih.govnih.gov In the endocrine pancreas, SSTR2, SSTR3, and SSTR5 have been identified. oup.com SSTR2 is particularly dominant in endocrine tissues and mediates paracrine inhibitory actions on the release of hormones such as gastrin, histamine, growth hormone, adrenocorticotropin, glucagon (B607659), and insulin (B600854). nih.gov In the human pituitary gland, SSTR1, SSTR2, SSTR3, and SSTR5 are expressed, with SSTR5 being the most highly expressed subtype, followed by SSTR2, SSTR1, SSTR3, and SSTR4 (which is expressed at very low levels). bioscientifica.com

Peripheral Tissue Localization

Beyond the nervous system and endocrine glands, SSTR subtypes are found in numerous peripheral tissues, contributing to the broad spectrum of somatostatin's effects. SSTR subtypes are expressed in the gastrointestinal tract in a species and receptor-specific manner. nih.gov SSTR2 is present in parietal and enterochromaffin-like cells in the stomach, regulating gastric acid production. mdpi.com Expression of SSTR1, SSTR2, and SSTR5 has been confirmed in the small intestine of rats. mdpi.com All SSTR types have been detected in normal human colonocytes. mdpi.com SSTRs are also present in peripheral microvasculature, with expression of SSTR2, SSTR3, and SSTR5 reported. ptbioch.edu.pl Additionally, SSTR subtypes have been detected in immune cells, including T-lymphocytes, where SSTR2, SSTR3, and SSTR4 are generally present in both normal and leukemic T-cells, while SSTR1 and SSTR5 expression may differ. nih.govnih.gov

Receptor Dynamics and Desensitization Mechanisms

SSTRs, like other G protein-coupled receptors, undergo dynamic processes including internalization and desensitization following agonist binding. These mechanisms are crucial for regulating the intensity and duration of somatostatin signaling. bioscientifica.comunimi.itnih.gov

Agonist-Induced Receptor Internalization

Agonist binding to SSTRs can induce receptor internalization, a process where the receptor is removed from the cell surface. The extent of internalization varies among SSTR subtypes and can depend on the specific ligand. bioscientifica.comnih.gov SSTR2, SSTR3, and SSTR5 generally exhibit a higher degree of internalization compared to SSTR1 and SSTR4 after stimulation. nih.gov However, SSTR2 is known to undergo rapid recycling back to the plasma membrane rather than entering a degradative pathway. nih.gov This differential internalization and recycling contribute to the distinct signaling profiles of the SSTR subtypes.

Modulation of Receptor Expression Levels

Modulation of SSTR expression levels can also play a significant role in regulating the response to somatostatin and its analogs. unimi.it Receptor expression levels can influence receptor dimerization, which in turn affects ligand binding affinity, intracellular signaling, internalization, desensitization, and recycling. mdpi.com For instance, overexpression of SSTR5 has been shown to result in aggregation at the cell surface, whereas lower, more physiological expression levels may not exhibit dimerization in the same way. Furthermore, the formation of SSTR heterodimers (e.g., SSTR2/SSTR3, SSTR1/SSTR5, SSTR1/SSTR4, SSTR2/MOR1, D2R/SSTR5) can alter the pharmacological and functional properties of the receptors, including their desensitization and internalization characteristics. nih.govmdpi.com

Molecular Mechanisms of Somatostatin 28 Signaling in Cellular Models

G-Protein Dependent Signal Transduction Pathways

The primary signaling pathway activated by SSTRs involves inhibitory G proteins (Gi/Go) nih.govnih.govbioscientifica.comnih.govmdpi.com. This coupling to Gi/Go proteins is sensitive to pertussis toxin nih.govnih.govbioscientifica.comnih.gov. Activation of this pathway leads to a cascade of events that ultimately result in inhibitory cellular responses, such as reduced hormone secretion and decreased cell proliferation nih.govbioscientifica.commdpi.com.

Inhibition of Adenylyl Cyclase and Cyclic AMP Production

A key downstream effect of Gi/Go protein activation by SSTRs is the inhibition of adenylyl cyclase (AC) nih.govnih.govnih.govbioscientifica.comnih.govmdpi.com. Adenylyl cyclase is the enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes mdpi.complos.org. By inhibiting AC activity, SST-28 signaling leads to a decrease in intracellular cAMP levels nih.govnih.govbioscientifica.comnih.govmdpi.com. This reduction in cAMP subsequently lowers the activity of protein kinase A (PKA), a key downstream effector of cAMP bioscientifica.comresearchgate.netpancreapedia.org. The inhibition of the AC/cAMP/PKA pathway is a major mechanism by which SST-28 exerts its inhibitory effects on cellular function, including the suppression of hormone secretion bioscientifica.commdpi.com. Studies in various cellular models, including CHO-K1 cells transfected with human SSTRs, have demonstrated that SST-28 effectively inhibits forskolin-stimulated cAMP accumulation, with potency correlating with its binding affinity for the specific SSTR subtypes nih.gov.

Modulation of Ion Channel Activity

SST-28 signaling also modulates the activity of various ion channels through G-protein-dependent mechanisms, contributing to changes in membrane potential and intracellular ion concentrations nih.govbioscientifica.comnih.govplos.orgnih.govphysiology.org. This modulation plays a significant role in regulating cellular excitability and secretory processes nih.govbioscientifica.comnih.govphysiology.org.

Regulation of Voltage-Dependent Calcium Channels

SST-28 signaling, primarily through Gi/Go proteins coupled to SSTRs, can inhibit voltage-dependent calcium channels (VDCCs) nih.govbioscientifica.comnih.govphysiology.orgphysiology.org. These channels are critical for calcium influx into the cell in response to membrane depolarization, which is essential for processes like neurotransmitter and hormone release nih.govannualreviews.orginnovationsincrm.com. Inhibition of VDCCs by SST-28 leads to a decrease in intracellular calcium levels, thereby reducing calcium-dependent secretion nih.govbioscientifica.comnih.govphysiology.org. Research in various cell types, including retinal ganglion cells and cone photoreceptors, has shown that SSTR activation can suppress calcium channel currents, particularly L-type calcium channels nih.govphysiology.orgphysiology.org. This effect can be mediated through Gi/Go proteins and, in some cases, requires the mobilization of intracellular calcium stores physiology.org.

Activation of Potassium Channels

Activation of SSTRs by SST-28 can lead to the activation of potassium channels, resulting in an increase in potassium efflux and membrane hyperpolarization nih.govbioscientifica.complos.orgphysiology.orgnih.govnih.govnih.gov. Membrane hyperpolarization makes the cell less excitable and can further inhibit the opening of voltage-dependent calcium channels bioscientifica.comphysiology.org. Several types of potassium channels can be modulated by SST-28 signaling, including inwardly rectifying potassium channels (GIRK) and KCNQ channels (M-channels) nih.govnih.govnih.gov. Studies in pancreatic beta cells and subicular neurons have shown that somatostatin (B550006) can activate inwardly rectifying potassium currents, contributing to the inhibition of electrical activity nih.govnih.gov. This activation is often mediated by Gi/Go proteins nih.gov.

Inhibition of ATP-Sensitive Potassium Channels

While SSTR activation is generally associated with the activation of certain potassium channels, there is also evidence suggesting a more complex modulation that might involve ATP-sensitive potassium (KATP) channels. KATP channels are regulated by intracellular ATP levels and play a role in coupling the metabolic state of the cell to its electrical activity mdpi.compnas.orgphysiology.org. Although some studies indicate that somatostatin can activate KATP channels in certain contexts nih.gov, other research suggests that modulation can be complex and context-dependent mdpi.compnas.orgahajournals.org. Further detailed research specifically on SST-28's direct or indirect inhibitory effects on KATP channels through defined signaling pathways is needed to fully elucidate this aspect of its mechanism of action.

G-Protein Independent Signal Transduction Pathways

While SSTR signaling is predominantly mediated by G proteins, there is increasing evidence for G-protein-independent signaling pathways activated by GPCRs, including SSTRs nih.govahajournals.orgfrontiersin.org. These pathways can involve the recruitment of scaffolding proteins like beta-arrestins, which can mediate signaling cascades independent of G protein activation ahajournals.orgfrontiersin.org. Although the role of G-protein-independent signaling for SST-28 specifically is an area of ongoing research, studies on SSTRs in general suggest that they can modulate pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphotyrosine phosphatase (PTP) activity through mechanisms that may not solely rely on G protein coupling nih.govnih.govmdpi.comnih.gov. Activation of PTPs can counteract the effects of growth factor receptor tyrosine kinases, contributing to the anti-proliferative effects of somatostatin nih.govnih.govnih.gov. Further research is required to specifically delineate the G-protein-independent signaling pathways activated by SST-28 and their precise roles in cellular responses.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Somatostatin 1-28 | 16133849 |

| Somatostatin | 16133849 nih.gov, 5487587 nih.gov (Note: PubChem lists multiple entries related to Somatostatin, including fragments and modified forms. CID 16133849 is specifically for Somatostatin 1-28, also known as Srif-28) |

| Somatostatin-14 | Not specifically requested for CID, but mentioned as related. |

| Prosomatostatin (B1591216) | Not specifically requested for CID, but mentioned as precursor. |

| Adenylyl Cyclase | Not a single compound with a specific CID in this context. |

| Cyclic AMP | 6076 |

| ATP | 5950 |

| GTP | 705 |

| GDP | 26624 |

| Pertussis Toxin | Not a single compound with a specific CID in this context. |

| Forskolin | 468060 |

| Calcium | 273 |

| Potassium | 24414 |

| Beta-arrestin | Not a single compound with a specific CID in this context. |

| MAPK | Not a single compound with a specific CID in this context. |

| PTP | Not a single compound with a specific CID in this context. |

Data Tables

Table 1: Summary of SST-28 Mediated G-Protein Dependent Signaling Effects

| Pathway/Target | Observed Effect (via SSTRs) | G Protein Coupling | Cellular Outcome | Relevant SSTR Subtypes |

| Adenylyl Cyclase Activity | Inhibition | Gi/Go | Decreased cAMP production, Reduced PKA activity | SSTR1-5 nih.govnih.gov |

| Voltage-Dependent Calcium Channels | Inhibition | Gi/Go | Decreased intracellular Ca2+ influx | SSTR1, SSTR2 nih.govnih.gov |

| Inwardly Rectifying K+ Channels | Activation | Gi/Go | Membrane hyperpolarization, Reduced excitability | SSTR2, SSTR3, SSTR4, SSTR5 nih.govnih.gov |

| KCNQ (M) Channels | Activation | G protein (likely Gi/Go) | Membrane hyperpolarization, Reduced excitability | Mentioned in context of SST nih.gov |

| ATP-Sensitive Potassium Channels | Complex/Context-Dependent | Gi/Go (potential indirect modulation) | Modulation of electrical activity linked to metabolism | SSTR5 suggested in some contexts nih.gov |

Note: This table summarizes findings primarily related to somatostatin action via SSTRs, with specific relevance to SST-28 where indicated by the literature. The extent and specificity of these effects can vary depending on the cell type and the specific SSTR subtypes expressed.

Table 2: Differential Binding Affinity of Somatostatin Peptides to Human SSTRs

| SSTR Subtype | SST-14 Binding Affinity | SST-28 Binding Affinity |

| hSSTR1 | Higher | Lower |

| hSSTR2 | Higher | Lower |

| hSSTR3 | Higher | Lower |

| hSSTR4 | Higher | Lower |

| hSSTR5 | Lower | Higher |

Source: Based on information from nih.govmdpi.comnih.gov. Affinities are generally in the low nanomolar range.

Activation of Phosphotyrosine Phosphatases (PTPs)

Somatostatin receptor activation is known to lead to the activation of phosphotyrosine phosphatases (PTPs). eurofinsdiscovery.commdpi.comthno.orgresearchgate.netoup.com This is a crucial mechanism by which SSTRs exert their inhibitory effects, often counteracting the actions of growth factor receptor tyrosine kinases. PTPs remove phosphate (B84403) groups from tyrosine residues on target proteins, thereby modulating their activity and downstream signaling.

Two key SH2 domain-containing protein tyrosine phosphatases, SHP-1 (PTPN6) and SHP-2 (PTPN11), have been implicated in somatostatin receptor signaling. oup.com SHP-1 is predominantly expressed in hematopoietic cells and generally acts as a negative regulator of various signaling pathways. plos.org Activation of SSTR2, for instance, has been shown to recruit and activate SHP-1, which is essential for the receptor's antiproliferative effects. nih.govnih.govnih.govnih.gov

SHP-2 is also involved in SSTR signaling and plays a role in the activation of SHP-1 in the context of SSTR2 signaling. nih.govnih.gov Studies have indicated that SHP-2 can associate with SSTRs and is required for somatostatin-induced SHP-1 activation and subsequent inhibition of cell proliferation. nih.govnih.gov Furthermore, SHP-2 has been linked to somatostatin-induced activation of the Ras/Raf-1/MAP kinase pathway mediated by SSTR1. nih.govoup.com While SHP-1 is often considered inhibitory, SHP-2 can exert both positive and negative regulatory influences depending on the cellular context and the specific signaling pathway involved. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Somatostatin receptor activation significantly modulates the activity of mitogen-activated protein kinase (MAPK) cascades. eurofinsdiscovery.commdpi.comthno.orgresearchgate.net The MAPK family includes several key pathways, such as the Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. The specific effect of SSTR activation on these pathways can vary depending on the SSTR subtype activated and the cell type. mdpi.com

The ERK pathway is a major signaling cascade involved in regulating cell proliferation, differentiation, and survival. plos.org Somatostatin receptor activation can lead to either activation or inhibition of ERK signaling. mdpi.comnih.govoup.comfrontiersin.orgfrontiersin.orgsemanticscholar.orgoup.com For example, activation of SSTR1 has been shown to activate ERK. oup.com In human keratinocytes, SSTR4 activation stimulates ERK phosphorylation, while activation of SSTR5/1 can inhibit it, demonstrating subtype-selective modulation of this pathway. semanticscholar.org Activation of SSTR2 can transiently stimulate ERK2 activity and enhance growth factor-induced ERK activity, which is associated with the inhibition of cell proliferation. nih.gov This modulation of ERK signaling is a critical component of the antiproliferative actions of somatostatin. frontiersin.orgfrontiersin.orgoup.com

The JNK pathway is another branch of the MAPK family, often activated by cellular stress and inflammatory cytokines, and plays roles in apoptosis, proliferation, and differentiation. scientificarchives.com Somatostatin receptor activation can modulate JNK signaling. mdpi.com Notably, activation of SSTR2 has been reported to inhibit JNK activity in certain cell types, contributing to the induction of apoptosis. nih.gov This suggests a complex interplay between SSTR signaling and stress-responsive pathways like JNK.

The p38 MAPK pathway is typically activated by stress stimuli and is often associated with mediating inflammatory responses, cell cycle arrest, and apoptosis. frontiersin.orgnih.gov Somatostatin receptor activation can also influence the activity of p38 MAPK. mdpi.com Activation of p38 MAPK is generally linked to the promotion of cell apoptosis, suggesting that SSTR-mediated modulation of this pathway could contribute to their pro-apoptotic effects in certain cellular contexts. frontiersin.orgnih.gov

c-Jun N-terminal Kinase (JNK) Pathways

Downstream Cellular Responses and Intracellular Crosstalk

The activation of PTPs and modulation of MAPK cascades by somatostatin 1-28 through its receptors lead to a variety of downstream cellular responses. These responses include the regulation of cell proliferation, differentiation, apoptosis, and secretion. mdpi.com Somatostatin is well-established as an inhibitor of cell growth and proliferation, and the signaling pathways discussed, particularly the activation of SHP-1 and the modulation of ERK and other MAPK pathways, contribute to these antiproliferative effects. atlasgeneticsoncology.orgoup.com SSTR activation can induce cell cycle arrest and trigger apoptotic pathways. thno.orgatlasgeneticsoncology.org

Beyond the direct PTP and MAPK pathways, SSTR signaling engages in extensive intracellular crosstalk with other signaling networks. A prominent example is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is a common signaling pathway for Gi/Go-coupled receptors. eurofinsdiscovery.commdpi.comthno.orgresearchgate.netnih.govsemanticscholar.orgscientificarchives.com This reduction in cAMP can influence various downstream targets, including protein kinase A (PKA). Crosstalk between SSTR signaling and pathways like NF-kappaB and TNFalpha signaling has also been observed, highlighting the complexity of the intracellular network regulated by somatostatin. nih.gov The integrated action of these diverse signaling pathways orchestrates the final cellular response to somatostatin 1-28.

Regulation of Gene Expression

The impact of SST-28 on gene expression is often mediated through the modulation of signaling pathways that converge on transcription factors. The inhibition of the AC/cAMP/PKA pathway, a common consequence of SSTR activation, can affect the activity of transcription factors that are regulated by phosphorylation by PKA, such as CREB (cAMP response element-binding protein). nih.govmdpi.com Changes in cAMP levels and PKA activity can therefore alter the transcription of genes containing CRE elements in their promoters. nih.govnih.gov

Furthermore, the activation of PTPs by SSTRs can lead to the dephosphorylation and inactivation of kinases involved in signaling cascades that regulate gene expression, such as the MAPK pathway. mdpi.comnih.gov This can impact the activity of transcription factors downstream of these kinases, influencing the expression of genes involved in processes like cell proliferation and differentiation.

Research findings highlight the ability of SST-28 to regulate the expression of specific genes. For instance, studies in goldfish pituitary cells have shown that goldfish brain somatostatin-28 (gbSS-28) can inhibit the mRNA expression of somatolactin-α and somatolactin-β genes. This inhibitory effect was found to involve Sst5 receptors and differential coupling to the AC/cAMP and PLC/IP3/PKC cascades. nih.gov

While the regulation of somatostatin receptor gene expression itself has been studied, with factors like transcription factor Pit-1 shown to be important for SSTR1 gene expression in pituitary cells, and epigenetic mechanisms like DNA methylation and histone acetylation implicated in SSTR2 gene regulation, the direct regulation of other genes by SST-28 signaling is a key area of focus within this subsection. mdpi.comthno.orgoup.com

Interactions with Other Receptor Systems

SST-28 signaling through SSTRs does not occur in isolation but can interact and crosstalk with other receptor systems present on the cell surface. This interplay allows for a more complex and fine-tuned regulation of cellular responses.

One significant aspect of SSTR interaction is the formation of heterodimers with other SSTR subtypes or with other classes of GPCRs and even receptor tyrosine kinases. nih.govspandidos-publications.com For example, dimerization has been observed between different SSTR subtypes, such as SSTR5 with SSTR1 and SSTR2. nih.govspandidos-publications.com These heterodimers can exhibit altered pharmacological properties and signaling profiles compared to their constituent homodimers, introducing another layer of complexity to SST-28's actions. mdpi.comnih.govspandidos-publications.com

Crosstalk can also occur at the level of intracellular signaling pathways. SSTR activation, by modulating key signaling molecules like cAMP, PTPs, and MAPKs, can influence pathways initiated by other receptors. mdpi.comnih.gov This can lead to synergistic or antagonistic effects on downstream cellular processes, including gene expression. For instance, there is evidence suggesting crosstalk between TGF-β and somatostatin signaling pathways, which can impact cellular processes in various cell types, including those in the pancreas. nih.gov

The interaction of SSTRs with other receptor systems contributes to the diverse physiological roles of SST-28 and allows for integrated cellular responses to multiple extracellular signals. This receptor-receptor cross-talk is considered fundamental to the "metamodulation" of cellular signaling, particularly in complex systems like the central nervous system. mdpi.com

Preclinical Investigations of Somatostatin 28 Physiological Roles

Modulation of Neuroendocrine Secretions

SST-28 plays a significant role in regulating the release of hormones from various endocrine glands, acting as a potent inhibitor. nih.govresearchgate.net Its effects are mediated through interaction with specific somatostatin (B550006) receptor subtypes expressed on the target cells. oup.com

Growth Hormone (GH) and Prolactin (PRL) Inhibition

SST-28, along with SST-14, is a known inhibitor of Growth Hormone (GH) and Prolactin (PRL) secretion from the anterior pituitary gland. bioscientifica.comresearchgate.net Studies in humans have shown that infusion of SST-28 can completely abolish arginine-induced increases in GH secretion. nih.gov Furthermore, SST-28 has been found to significantly inhibit GH and PRL increases stimulated by insulin (B600854) and Thyrotropin-Releasing Hormone (TRH). nih.gov Research suggests that the inhibitory effects on GH and PRL are mediated through interactions with specific somatostatin receptor subtypes, particularly SSTR2 and SSTR5. bioscientifica.comoup.com While both SST-14 and SST-28 inhibit GH, SST-28 appears to be more potent in inhibiting PRL secretion. nih.gov

Thyroid-Stimulating Hormone (TSH) Secretion Control

Somatostatin, including SST-28, is implicated in the negative regulation of Thyroid-Stimulating Hormone (TSH) secretion from thyrotropes in the pituitary. oup.com Studies have demonstrated that SST-28 can significantly inhibit the TSH response to TRH. nih.gov Preclinical findings suggest that SST-28 is considerably more potent than SST-14 in inhibiting TSH release. nih.gov The control of TSH secretion by somatostatin involves interactions with SSTRs, with studies indicating roles for SSTR1, SSTR2, and SSTR5. bioscientifica.comoup.com

Pancreatic Hormone Regulation

SST-28 plays a crucial role in regulating the secretion of hormones from the pancreatic islets of Langerhans, specifically insulin and glucagon (B607659). nih.govoup.com

Inhibition of Insulin Release (β-cells)

SST-28 is a potent inhibitor of insulin release from pancreatic beta cells. oup.compsu.edudiabetesjournals.org This inhibitory effect is mediated predominantly through SSTR5, although other SSTRs may also be involved. oup.comfrontiersin.org Studies using perfused rat pancreas models have shown that physiological concentrations of SST-28 can significantly attenuate glucose-mediated insulin secretion. diabetesjournals.orgnih.gov

Here is a table summarizing the effect of SST-28 on insulin secretion in a perfused rat pancreas model:

| SST-28 Concentration (pM) | Glucose Infusion | Effect on Insulin Secretion | Reference |

| 16 | Square-wave | Suppression of first phase | diabetesjournals.orgnih.gov |

| 32 | Square-wave | Attenuation of both phases | diabetesjournals.orgnih.gov |

| 80 | Square-wave | Attenuation of both phases | diabetesjournals.orgnih.gov |

| 16 | Ramping | Shifted threshold to the right | diabetesjournals.orgnih.gov |

Role in Postprandial Insulin Secretion

SST-28 is produced in the intestinal tract and its levels rise in circulation following nutrient absorption, suggesting a physiological role as a modulator of postprandial insulin release. psu.edunih.govnih.gov Preclinical studies, including those in baboons, have shown a significant increase in portal and peripheral levels of SST-28 after meals. psu.edunih.gov These elevated levels of SST-28 can attenuate nutrient-stimulated insulin secretion, indicating its participation in the enteroinsular axis as a "decretin" that helps regulate the amount of insulin released after eating. psu.edunih.govnih.gov Studies in healthy men have demonstrated that infusions of SST-28 mimicking postprandial levels inhibit glucose-stimulated insulin secretion. nih.gov

Inhibition of Glucagon Release (α-cells)

SST-28 also inhibits glucagon release from pancreatic alpha cells. oup.comfrontiersin.org This effect is mediated primarily through SSTR2. oup.comfrontiersin.org While both SST-14 and SST-28 inhibit glucagon secretion, SST-14 is considered a more potent inhibitor of glucagon release from alpha cells compared to SST-28 in some preclinical models. oup.com However, SST-28 still demonstrates a concentration-dependent inhibition of glucagon secretion. oup.com Studies in somatostatin receptor 2 knockout mice have further highlighted the predominant role of SSTR2 in mediating the inhibitory effects of both SST-14 and SST-28 on glucagon release. oup.com

Here is a table illustrating the inhibitory effect of SST-28 on glucagon secretion in wild-type (WT) and SSTR2 knockout (SSTR2KO) mouse islets:

| SST-28 Concentration (nM) | Islet Type | % Inhibition of Glucagon Release | Reference |

| 100 | WT | 73 ± 4 | oup.com |

| 100 | SSTR2KO | 36 ± 9 | oup.com |

Gastrointestinal Secretory Inhibition

Somatostatin, including the SST-28 form, plays a significant role in regulating gastrointestinal function by inhibiting the secretion of various hormones and reducing gastric, intestinal, and pancreatic secretions. pancreapedia.orgresearchgate.netmdpi.com

Impact on Gastrin, Secretin, Cholecystokinin (B1591339) (CCK), and Motilin

SST-28 has been shown to inhibit the release of several key gastrointestinal hormones that regulate digestion and motility. These include Gastrin, Secretin, Cholecystokinin (CCK), and Motilin. atsbio.compatsnap.compancreapedia.orgresearchgate.net

Gastrin, primarily secreted by G-cells in the stomach, stimulates gastric acid secretion. wikipedia.orgdavuniversity.org SST-28 inhibits gastrin release, thereby reducing acid production. researchgate.netmdpi.com

Secretin is released from the duodenum in response to acidic content and stimulates the pancreas to secrete bicarbonate. nih.govuni.lu SST-28 inhibits secretin secretion. pancreapedia.org

Cholecystokinin (CCK), a peptide hormone secreted by the small intestine, stimulates gallbladder contraction and the release of pancreatic enzymes. ctdbase.orgnih.gov SST-28 inhibits the secretion of CCK. pancreapedia.orgresearchgate.net

Motilin is a peptide hormone that stimulates gastrointestinal motility. wikipedia.orgnih.gov SST-28 has been shown to inhibit motilin secretion. pancreapedia.orgresearchgate.net

The inhibitory effects of somatostatin on these hormones contribute to a general slowing of digestive processes.

Regulation of Pancreatic Exocrine Function (e.g., amylase release)

Somatostatin-28 modulates pancreatic exocrine function, which involves the secretion of digestive enzymes like amylase and bicarbonate. nih.govnih.govkarger.com Studies have demonstrated a bimodal regulation of pancreatic exocrine function by SST-28 in vitro. nih.gov

At low concentrations, SST-28 can inhibit secretin- and vasoactive intestinal peptide (VIP)-stimulated increases in cellular cAMP concentration in dispersed acini from guinea pig pancreas. nih.gov This suggests an inhibitory action on secretin- and VIP-stimulated pancreatic secretion.

At higher concentrations, the 28-amino acid form of somatostatin has been observed to increase amylase release, calcium outflux, and cellular cGMP in dispersed acini. nih.gov This effect appears to involve the occupation of cholecystokinin receptors and requires the entire 28-amino acid peptide. nih.gov

Furthermore, in humans, intravenously infused SST-28 at levels seen after food intake significantly reduced the output of lipase, trypsin, amylase, and bicarbonate stimulated by either exogenous CCK octapeptide or endogenous signals from intraduodenal administration of tryptophan or a mixture of amino acids. nih.gov This indicates that SST-28 released from the gut post cibum can modulate pancreatic exocrine function in humans. nih.gov

Research also suggests that somatostatin may inhibit amylase secretion by inhibiting the action of insulin and may act directly on pancreatic acinar cells via specific receptors. physiology.org

Functions within the Central Nervous System

Somatostatin-28 is also present and functionally active within the central nervous system, where it acts as a neurotransmitter and neuromodulator, influencing various neurological processes. atsbio.comabcam.commdpi.comsigmaaldrich.com

Neurotransmitter and Neuromodulator Activity

In the CNS, somatostatin, including SST-28, functions as a neurotransmitter or neuromodulator, primarily exerting inhibitory effects. nih.govmdpi.com It is widely distributed in the brain and participates in controlling the efficiency of synaptic transmission. mdpi.com Somatostatin often colocalizes with GABA in inhibitory interneurons, from which it is released in a calcium-dependent manner. mdpi.com

As a neuromodulator, SST-28 can influence the release of neurotransmitters and regulate neuronal activity. abcam.comnih.govpatsnap.com It can modulate central glutamate (B1630785) transmission by affecting presynaptic glutamate exocytosis or by metamodulating the activity of glutamate receptors. mdpi.com Somatostatin can also influence the activity of other neurotransmitters like acetylcholine (B1216132) and dopamine. bioscientifica.com

Influence on Cognitive Processes

The somatostatinergic system is implicated in cognitive functions, including learning and memory. mdpi.comacs.orgptbioch.edu.plbioscientifica.com Studies suggest that somatostatin plays a role in modulating neuronal activity in brain regions critical for cognitive functions, such as the cerebral cortex and hippocampus. acs.orgptbioch.edu.plbioscientifica.com

Activation of specific somatostatin receptor subtypes, such as SSTR4, has been shown to play a role in controlling brain functions related to learning and memory, particularly in areas like the hippocampus. acs.org Experimental studies indicate that SSTR4 is highly expressed in brain regions involved in learning and memory processes, including pyramidal neurons in the cortex and the CA1 region of the hippocampus. acs.org Activation of SSTR4 has been shown to influence cognitive strategies. acs.org

Alterations in somatostatin levels and transmission have been observed in neurological conditions affecting cognition, such as Alzheimer's disease, where decreased somatostatin levels in the cortex and hippocampus have been reported and correlate with cognitive deficits. bioscientifica.comfrontiersin.org

Roles in Locomotion and Nociception

Somatostatin is involved in the control of motor activity. atsbio.com Studies in rats have investigated the effects of intracerebroventricular administration of somatostatin-28 on spontaneous locomotor activity. nih.gov Somatostatin-28 decreased spontaneous locomotor activity during the initial period of testing. nih.gov

While the provided search results primarily highlight the role of somatostatin in motor activity, the role of SST-28 specifically in nociception (the processing of painful stimuli) was not explicitly detailed in the search results. However, somatostatin in general is known to have effects on sensory processes. frontiersin.org

Cellular Growth and Differentiation Control

One of the prominent and well-studied properties of somatostatin is its effect on cellular growth and differentiation oup.commdpi.com. This involves the regulation of cell proliferation, the induction of apoptosis, and the modulation of angiogenesis nih.govpatsnap.commdpi.comcarcinogenesis.com.

Antiproliferative Effects on Normal and Transformed Cells

Somatostatin 1-28 has demonstrated antiproliferative effects on both normal and transformed cells nih.govresearchgate.netmdpi.combachem.com. This inhibitory effect on cell proliferation is a key aspect of its biological activity and has been observed in various cell types, including intestinal mucosal cells, activated lymphocytes, inflammatory cells, and a range of tumor cells derived from endocrine and epithelial tumors researchgate.netmdpi.com.

The antiproliferative effects are mediated through the activation of SSTRs present on these cells mdpi.comwjgnet.com. Activation of different SSTR subtypes can lead to the modulation of intracellular signaling pathways involved in cell growth control researchgate.netmdpi.comwjgnet.com. For instance, SSTR activation can influence the activity of protein tyrosine phosphatases (PTPs), which in turn affect downstream effectors like mitogen-activated protein kinases (MAPKs), ultimately regulating the induction of cyclin-dependent kinase inhibitors such as p27Kip1 and p21Cip1/Waf1, leading to cell cycle arrest researchgate.netmdpi.comwjgnet.comnih.govmdpi.com.

Studies have shown that all five SSTR subtypes may mediate the inhibition of cell proliferation wjgnet.com. For example, activation of SSTR1 and SSTR5 has been linked to G1 cell cycle arrest guidetopharmacology.org. In prostate cancer cell lines, activation of SSTR1 has shown an inhibitory role on cell proliferation atlasgeneticsoncology.org.

Induction of Apoptosis in Various Cell Lines

The induction of apoptosis by somatostatin is often mediated through specific SSTR subtypes, particularly SSTR2 and SSTR3 guidetopharmacology.orgwjgnet.comnih.govatlasgeneticsoncology.org. Activation of these receptors can trigger signaling pathways that lead to the activation of the apoptotic machinery nih.gov. Mechanisms involved in somatostatin-induced apoptosis can include pathways involving the p53 protein or p53-independent mechanisms nih.gov. It can also increase the expression of components of the Fas-Fas ligand system, which promotes apoptosis nih.gov.

Experimental data in various cancer cell lines, such as colorectal cancer and hepatocellular carcinoma cells, have demonstrated the ability of somatostatin analogs to induce apoptosis nih.govmdpi.commdpi.com. For example, studies in colorectal cancer cell lines showed that activation of SSTR2 and SSTR5 mediated an increase in apoptosis mdpi.com. In hepatocellular carcinoma cells, a somatostatin analog induced apoptosis, although the effect varied depending on the specific cell line nih.govmdpi.com.

Anti-Angiogenic Mechanisms in Experimental Models

Somatostatin 1-28 also exhibits anti-angiogenic properties in experimental models nih.govcarcinogenesis.comatlasgeneticsoncology.orgmdpi.com. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and the ability of somatostatin to inhibit this process contributes to its potential antitumor effects atlasgeneticsoncology.orgnih.gov.

The anti-angiogenic effects of somatostatin can be both direct and indirect atlasgeneticsoncology.orgmdpi.com. Direct anti-angiogenic effects involve the action of somatostatin on SSTRs expressed on endothelial cells, which are the building blocks of blood vessels atlasgeneticsoncology.orgmdpi.com. SSTR2 and SSTR3 are often implicated in the direct anti-angiogenic effects, particularly in the context of tumor angiogenesis guidetopharmacology.orgmdpi.commdpi.com. Activation of these receptors on endothelial cells can inhibit their proliferation and migration, processes essential for the formation of new blood vessels guidetopharmacology.orgatlasgeneticsoncology.org.

Indirect anti-angiogenic mechanisms involve the inhibition of the secretion of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), by tumor cells or other cells in the tumor microenvironment atlasgeneticsoncology.orgmdpi.comnih.gov. By reducing the levels of these factors, somatostatin can limit the signals that stimulate blood vessel formation atlasgeneticsoncology.orgmdpi.com. Studies have shown that somatostatin receptor activation can lead to a reduction in VEGF expression mdpi.comnih.gov.

Experimental models, including in vitro studies with endothelial cells and in vivo studies using animal models, have provided evidence for the anti-angiogenic effects of somatostatin and its analogs wjgnet.comatlasgeneticsoncology.orgmdpi.comnih.govmdpi.comnih.gov. For instance, studies have shown that somatostatin can inhibit endothelial cell growth and reduce the number of tumor blood vessels in animal models guidetopharmacology.orgmdpi.com.

Here is a summary of some research findings related to the cellular effects of somatostatin:

| Effect | Cell Types/Models | Key Mechanisms Involved | Relevant SSTR Subtypes |

| Antiproliferation | Normal dividing cells, various tumor cell lines | Inhibition of cell cycle progression (G1 arrest), modulation of MAPK pathway, PTP activation, induction of p21 and p27. guidetopharmacology.orgresearchgate.netmdpi.comwjgnet.comnih.govmdpi.com | SSTR1-5 (subtype-dependent effects) guidetopharmacology.orgwjgnet.comatlasgeneticsoncology.org |

| Apoptosis | Various tumor cell lines (e.g., colorectal, HCC) | p53-dependent and independent pathways, Fas-Fas ligand system, modulation of signaling pathways. nih.govmdpi.commdpi.comfrontiersin.org | SSTR2, SSTR3 guidetopharmacology.orgwjgnet.comnih.govatlasgeneticsoncology.org |

| Anti-Angiogenesis | Endothelial cells, experimental tumor models | Inhibition of endothelial cell proliferation and migration, inhibition of pro-angiogenic growth factor secretion (e.g., VEGF, bFGF). guidetopharmacology.orgatlasgeneticsoncology.orgmdpi.comnih.govmdpi.com | SSTR2, SSTR3 (direct effects), SSTRs on cells secreting growth factors (indirect effects) guidetopharmacology.orgmdpi.comnih.govmdpi.com |

Somatostatin 28 Degradation and Metabolic Fate

In Vivo Plasma Disappearance Kinetics

In vivo studies have investigated the plasma disappearance kinetics of Somatostatin-28. Research in rats indicates that SST-28 is rapidly eliminated from circulation. The disappearance of SST-28 in vivo proceeds more slowly than that of SST-14. oup.com For instance, a study in rats showed a 50% loss of SST-28 in approximately 1.35 minutes after intravenous injection. oup.com Another study in ducks reported a calculated half-life of 2.14 ± 0.54 minutes for SST-28, compared to 1.06 ± 0.19 minutes for SST-14, indicating that SST-28 is cleared from plasma at a slower rate than SST-14 in this species. nih.gov The liver plays a role in the clearance of SST-28, as its half-time was significantly shorter in intact rats compared to functionally hepatectomized rats. doi.org

Data on In Vivo Plasma Half-Life:

| Peptide | Species | Half-Life (minutes) | Reference |

| Somatostatin-28 | Rat | ~1.35 | oup.com |

| Somatostatin-14 | Rat | ~0.15 | oup.com |

| Somatostatin-28 | Duck | 2.14 ± 0.54 | nih.gov |

| Somatostatin-14 | Duck | 1.06 ± 0.19 | nih.gov |

| Somatostatin (B550006) | Human | 1-3 | nih.govnih.gov |

Note: The half-life for "Somatostatin" in humans generally refers to the native peptides, which include both SST-14 and SST-28.

Enzymatic Proteolytic Pathways

The degradation of Somatostatin-28 is primarily mediated by enzymatic proteolytic cleavage. Various peptidases are involved in breaking down the peptide chain. Studies have shown that both the N-terminal extension and the cyclic portion of the molecule are subject to enzymatic attack. oup.com Specifically, aminopeptidases and endopeptidases contribute to the metabolism of SST-28. oup.com The in vitro stability of SST-28 in plasma suggests that plasma degradation alone may not be the primary physiological route for its disposal, although it does occur. oup.com

Formation of Biologically Active and Inactive Metabolites

The proteolytic cleavage of Somatostatin-28 can result in the formation of both biologically active and inactive fragments.

Conversion to Somatostatin-14

One of the significant metabolic pathways for Somatostatin-28 is its conversion to Somatostatin-14. SST-28 is an N-terminal extended form of SST-14, and enzymatic processing can cleave off the N-terminal portion to yield the shorter, active SST-14. oup.comguidetopharmacology.org This conversion has been observed in various tissues, including the liver and brain. oup.compnas.org An Arg-Lys esteropeptidase found in the rat brain cortex has been shown to convert SST-28 into SST-14, suggesting its role in this specific cleavage. pnas.org While conversion to SST-14 occurs, the extent of this conversion can vary depending on the tissue and conditions. For example, studies in the perfused rat liver indicated that little, if any, conversion of SST-28 to SST-14 occurred in this organ under certain experimental conditions. doi.org However, other hepatic metabolism studies showed a time-dependent conversion of SST-28 to a peak coeluting with SST-14. oup.com

Identification of N-terminal fragments (e.g., Somatostatin-28(1-12))

Beyond the conversion to SST-14, Somatostatin-28 can also be cleaved to produce N-terminal fragments. One such identified fragment is Somatostatin-28(1-12), which represents the first 12 amino acids of the SST-28 sequence. nih.govnih.gov This fragment is generated by the cleavage of SST-28. nih.gov While SST-14 is a well-established biologically active metabolite, the biological activity of fragments like Somatostatin-28(1-12) may differ or be absent. Somatostatin-28(1-12) has been used in research, for instance, to produce antibodies selective for SST-28. medchemexpress.com

Factors Influencing Metabolic Stability

Several factors can influence the metabolic stability and degradation rate of Somatostatin-28. These include the specific peptidases present in different tissues and the local environment. The rapid disappearance of SST-28 in vivo suggests significant enzymatic activity. oup.com While plasma degradation in vitro appears relatively slow compared to in vivo clearance, tissue-specific enzymes, particularly in organs like the liver, play a crucial role in its metabolism. oup.comdoi.org The presence of protease inhibitors during sample collection is critical to prevent ex vivo degradation and accurately assess circulating levels and molecular forms of peptides like Somatostatin-28. oup.com Differences in metabolic clearance rates have also been observed in different physiological states, such as diabetes, where decreased hepatic clearance of SST-28 was noted in diabetic rats compared to controls. nih.gov

Advanced Methodologies in Somatostatin 28 Research

In Vitro Model Systems

In vitro models provide controlled environments to study the direct effects of SST-28 on specific cell types, delineate signaling pathways, and characterize receptor interactions.

Primary Cell Cultures (e.g., Hypothalamic, Pancreatic Islets)

Primary cell cultures derived directly from relevant tissues are valuable tools for studying the endogenous production, secretion, and cellular effects of SST-28 in a more physiologically relevant setting compared to continuous cell lines.

Hypothalamic Cell Cultures: Hypothalamic neurons are a significant site of somatostatin (B550006) synthesis, including SST-28. Studies using mechanically dispersed neonatal rat hypothalamic cells in culture have demonstrated the biosynthesis of somatostatin-like immunoreactivity, including forms corresponding to SST-14, SST-28, and a 15,000-mol-wt precursor molecule. nih.govacs.org Pulse-chase experiments in these cultures have shown the transfer of radioactivity from the precursor to both SST-14 and SST-28, indicating the precursor-product relationship. nih.gov Furthermore, different populations of hypothalamic cells in culture may exhibit varying secretory rates and molar ratios of SST-14 and SST-28, suggesting inherent differences in somatostatin production among these cells. karger.com

Pancreatic Islet Cell Cultures: Pancreatic islet cells, particularly the delta cells, produce somatostatin, which plays a paracrine role in regulating insulin (B600854) and glucagon (B607659) secretion from beta and alpha cells, respectively. nih.govnih.gov Monolayer cultures of pancreatic islet cells, often from rodents, have been used to study the binding of SST-14 and SST-28 to islet cells, revealing a preferential association of SST-28 binding sites with beta cells. jci.orgjci.org Studies on cultured human islets have shown that both SST-14 and SST-28 inhibit glucose-stimulated insulin secretion, with somatostatin receptor subtype 5 (SSTR5) appearing to be an important mediator of this inhibitory action. nih.gov

Receptor-Transfected Mammalian Cell Lines (e.g., CHO-K1, AtT-20)

Transfecting mammalian cell lines with specific somatostatin receptor subtypes allows researchers to study the interactions of SST-28 with individual receptors and the downstream signaling pathways in isolation. This approach overcomes the limitations of studying tissues that express multiple receptor subtypes.

CHO-K1 Cells: Chinese hamster ovary (CHO-K1) cells are commonly used for stable expression of recombinant somatostatin receptors (SSTRs). genscript.comfenicsbio.comculturecollections.org.uk Transfected CHO-K1 cells expressing specific SSTR subtypes (SSTR1-SSTR5) are utilized to characterize the binding properties and signal transduction mechanisms of these receptors in response to somatostatin peptides, including SST-28. nih.govoup.comguidetopharmacology.org For instance, studies using CHO-K1 cells transfected with rat SSTR1 have characterized its pharmacology, signal transduction, and coupling to G proteins, demonstrating that SST-28 is a potent competitor for binding to this receptor. nih.gov While transfected CHO cells show high affinity binding for SST-28, the activation of SSTR2 in these cells did not significantly inhibit cell growth, unlike in transfected HEK293 cells, suggesting cell line-dependent differences in downstream signaling coupling. nih.gov

AtT-20 Cells: The mouse corticotroph tumor cell line AtT-20 is another widely used model, particularly for studying somatostatin's effects on ACTH secretion and growth hormone mRNA levels. nih.govresearchgate.net AtT-20 cells endogenously express certain SSTR subtypes, primarily SSTR2 and SSTR5. nih.govoup.com These cells are used to investigate the pharmacological features and functional effects of native SSTRs, as well as heterologously expressed SSTRs, in response to SST-28 and its analogs. nih.govoup.comoup.com Studies in AtT-20 cells have shown that SST-28 inhibits forskolin-stimulated cAMP accumulation and induces membrane hyperpolarization by activating G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govoup.comresearchgate.net

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects of SST-28, its role in complex physiological processes, and its biosynthesis and metabolism within a living organism.

Rodent Models for Biosynthesis and Physiological Studies

Rodent models, primarily rats and mice, are extensively used to study the biosynthesis, distribution, and physiological actions of SST-28.

Biosynthesis Studies: Studies in rats have investigated the biosynthesis of SST-28 from its precursor, prosomatostatin (B1591216), in various tissues, including the hypothalamus and intestine. nih.govacs.orgoup.com These models allow for the analysis of processing enzymes and the factors regulating SST-28 production.

Physiological Studies: Rodent models are used to examine the effects of administered SST-28 on various physiological functions, such as hormone secretion (e.g., growth hormone, insulin, glucagon), gastrointestinal motility, and neuronal activity. pancreapedia.orgnih.govoup.com For example, studies in rats have shown that SST-28 can inhibit growth hormone release and influence gastric acid secretion. oup.comcaymanchem.com In sheep, intravenous administration of SST-28 has been shown to inhibit glucose-induced insulin secretion. medchemexpress.com

Genetically Engineered Animal Models (e.g., Somatostatin Receptor Knock-outs)

Genetically engineered animal models, such as knockout mice lacking specific somatostatin receptors or the somatostatin peptide itself, are invaluable for determining the specific roles of SST-28 and its receptors in complex biological processes and behaviors.

Somatostatin Receptor Knock-out Models: Mice with targeted deletion of specific somatostatin receptor subtypes (SSTR1-SSTR5) are used to delineate the functions mediated by each receptor. mdpi.compnas.orgfrontiersin.org For instance, SSTR4 knockout mice have been used to investigate the role of this receptor in inflammatory and nociceptive processes, revealing a protective role for SSTR4 activation. pnas.org Studies using SSTR1 and SSTR5 double knockout mice have provided insights into the involvement of these receptors in neurochemical changes relevant to neurological disorders like Huntington's disease. nih.gov While some studies on SST-28's behavioral effects have used knockout mice for SSTR2 or the somatostatin peptide, these models did not show differences in certain behaviors like prepulse inhibition of the acoustic startle response. nih.gov

Data Tables

Below are illustrative data tables based on findings from the search results, demonstrating the type of data generated using these methodologies.

Table 1: Somatostatin-28 Binding Affinity to Human Recombinant Somatostatin Receptors in CCL39 Cells caymanchem.com

| Receptor Subtype | IC₅₀ (nM) |

| SST1 | 0.60 |

| SST2 | 0.12 |

| SST3 | 0.22 |

| SST4 | 0.83 |

| SST5 | 0.41 |